Lercanidipine-d3 Hydrochloride

Overview

Description

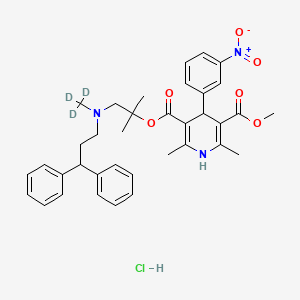

Lercanidipine-d3 Hydrochloride (C₃₆D₃H₃₈N₃O₆·HCl) is a deuterated isotopologue of the calcium channel blocker lercanidipine hydrochloride, where three hydrogen atoms in the N-methyl group are replaced by deuterium . This modification enhances its stability and reduces metabolic degradation, making it a critical internal standard (IS) in bioanalytical assays for quantifying non-deuterated lercanidipine in biological matrices . Its molecular weight is 651.21 g/mol, with a purity typically exceeding 95% (HPLC) . The compound is used extensively in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) methods due to its ability to mitigate matrix effects and improve assay precision .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of high-purity Lercanidipine Hydrochloride involves several key steps:

Esterification: Diketene and 3-hydroxypropionitrile are esterified in the presence of an alkali to generate propionitrile acetoacetate.

Condensation and Cyclization: The propionitrile acetoacetate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate, followed by one-pot hydrolytic acidification to obtain the Lercanidipine parent nucleus.

Esterification and Crystallization: The final step involves esterification under the catalysis of thionyl chloride and dimethyl formamide, followed by crystallization to obtain high-purity Lercanidipine Hydrochloride.

Industrial Production Methods: In industrial settings, the production of Lercanidipine Hydrochloride typically involves large-scale synthesis using the aforementioned steps, with careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as solvent evaporation and solid dispersion methods can enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Key Reaction Types

Lercanidipine-d3 Hydrochloride participates in reactions typical of dihydropyridine derivatives, including:

a. Oxidation

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .

-

Products : Formation of pyridine derivatives via oxidation of the 1,4-dihydropyridine ring. The deuterium substitution may slow oxidation rates due to isotopic effects .

b. Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) .

-

Products : Reduction of the nitro group (-NO₂) to an amine (-NH₂) on the 3-nitrophenyl moiety, forming intermediates for further derivatization .

c. Substitution

-

Products : Substitution at the methyl ester or aminoalkyl side chains, enabling structural modifications for pharmacokinetic studies .

Reaction Data and Comparative Analysis

Stability and Degradation

-

Hydrolytic Stability : The ester groups undergo hydrolysis in aqueous acidic or basic conditions, yielding carboxylic acid derivatives. Deuterium substitution at the methylamino group reduces hydrolysis rates compared to non-deuterated lercanidipine .

-

Photodegradation : Exposure to UV light induces ring-opening reactions, forming nitroso byproducts. Deuteration does not significantly alter photostability .

Industrial and Pharmacological Relevance

Scientific Research Applications

Lercanidipine-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used to study the stability and reactivity of deuterated compounds.

Biology: Employed in metabolic studies to understand the drug’s behavior in biological systems.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

Industry: Utilized in the development of advanced drug formulations with improved stability and efficacy

Mechanism of Action

Lercanidipine-d3 Hydrochloride exerts its effects by inhibiting the influx of extracellular calcium ions across the myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium levels leads to the relaxation of smooth muscle cells, dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .

Comparison with Similar Compounds

Structural Analogues: Non-Deuterated Lercanidipine Hydrochloride

Non-deuterated lercanidipine hydrochloride (LER, C₃₆H₄₁N₃O₆·HCl) shares identical pharmacological activity but lacks isotopic labeling. Key differences include:

- Analytical Utility : Lercanidipine-d3 HCl exhibits near-identical chromatographic retention times but distinct mass-to-charge ratios (m/z 615.2→283.1 for IS vs. m/z 612.2→280.1 for LER), enabling co-elution without interference in UPLC–MS/MS .

- Recovery and Matrix Effects : Both compounds demonstrate high extraction recoveries (~90–95%) from human plasma using solid-phase extraction (SPE). However, lercanidipine-d3 HCl shows marginally lower matrix effects (matrix factor = 0.98–1.04) compared to LER (1.00–1.03), attributed to deuterium-induced stabilization .

Table 1: Physicochemical and Analytical Comparison

Enantiomeric Forms: (S)-Lercanidipine-d3 Hydrochloride

The (S)-enantiomer of lercanidipine-d3 HCl (CAS 1217740-02-7) is distinguished by its stereospecific interaction with L-type calcium channels. Unlike the racemic mixture, this form exhibits:

- Higher Purity : ≥98% (vs. >95% for racemic mixtures) .

- Pharmacodynamic Specificity : (S)-enantiomers typically show enhanced binding affinity to calcium channels, though specific data for deuterated forms remain under investigation .

Isotopic Variants: [¹³C,²H₃]-Lercanidipine Hydrochloride

This dual-labeled isotopologue (CAS 1261397-71-0) incorporates both ¹³C and ²H₃ isotopes, further reducing metabolic interference in mass spectrometry.

Related Impurities and Derivatives

- Lercanidipine 5-Desmethyl-5-Propyl Ester-d7 : A deuterated impurity (CAS NA) with altered lipophilicity, used as a reference standard in stability studies .

- Dehydro Lercanidipine-d3 : An oxidative degradation product, critical for validating forced degradation protocols .

Table 2: Key Isotopologues and Derivatives

| Compound | CAS Number | Isotopic Labeling | Application |

|---|---|---|---|

| Lercanidipine-d3 HCl | 1189954-18-4 | ²H₃ | Internal Standard |

| (S)-Lercanidipine-d3 HCl | 1217740-02-7 | ²H₃ | Enantioselective assays |

| [¹³C,²H₃]-Lercanidipine HCl | 1261397-71-0 | ¹³C + ²H₃ | High-sensitivity MS |

| Lercanidipine 5-Desmethyl-5-Propyl Ester-d7 | NA | ²H₇ | Impurity profiling |

| Source |

Biological Activity

Lercanidipine-d3 hydrochloride is a deuterated derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB) primarily used for the treatment of hypertension. This compound exhibits significant biological activity by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The incorporation of deuterium in lercanidipine-d3 enhances its metabolic stability and pharmacokinetic properties, potentially improving therapeutic efficacy and reducing side effects.

Lercanidipine-d3 functions by selectively blocking L-type calcium channels located in the smooth muscle cells of blood vessels. This blockade prevents calcium from entering these cells, resulting in relaxation and dilation of blood vessels, which lowers blood pressure. Notably, lercanidipine-d3 has shown a slower onset of action compared to other CCBs, which helps avoid reflex tachycardia commonly associated with rapid vasodilation.

Pharmacokinetics

The pharmacokinetic profile of lercanidipine-d3 is characterized by:

- Absorption : Peak plasma concentrations are reached approximately 2 hours post-administration.

- Half-life : The plasma half-life ranges from 8 to 10 hours, although its pharmacodynamic effects can last longer due to its high lipophilicity and affinity for vascular tissues.

- Metabolism : It is metabolized primarily by cytochrome P450 (CYP) 3A4, with metabolites excreted through urine and feces.

Comparative Efficacy

Lercanidipine-d3 has been compared with other CCBs like amlodipine and felodipine. Studies indicate that it has a higher vascular selectivity and a lower incidence of adverse effects such as peripheral edema and reflex tachycardia, making it a favorable option for managing hypertension.

| Parameter | Lercanidipine-d3 | Amlodipine | Felodipine |

|---|---|---|---|

| Vascular Selectivity | High | Moderate | Moderate |

| Half-life | 8-10 hours | 30-50 hours | 11-16 hours |

| Onset of Action | Slow | Rapid | Moderate |

| Common Side Effects | Low incidence | Higher incidence | Moderate |

Case Studies and Clinical Findings

- Hypertensive Patients : A study involving patients with Stage 2 hypertension demonstrated that treatment with lercanidipine (10–20 mg daily) resulted in significant reductions in systolic and diastolic blood pressure. The responder rate was approximately 47% for those achieving clinically significant reductions in blood pressure levels.

- Renal Protection : In preclinical models, lercanidipine demonstrated protective effects against renal damage induced by angiotensin II. Treated animals showed decreased proteinuria and maintained normal plasma creatinine levels compared to untreated controls.

- Microvascular Effects : Lercanidipine has been associated with regression of microvascular structural changes in hypertensive patients, indicating potential benefits beyond mere blood pressure reduction.

Q & A

Basic Research Questions

Q. What is the role of Lercanidipine-d3 Hydrochloride in bioanalytical method validation?

this compound is used as a deuterated internal standard (IS) in quantitative assays such as UPLC-MS/MS to correct for variability during sample preparation and instrument analysis. Its structural similarity to the analyte (lercanidipine) ensures comparable extraction efficiency and ionization behavior, improving precision. For example, in human plasma studies, it enables accurate calibration curves over 0.010–20.0 ng/mL by normalizing matrix effects and instrument drift .

Q. How is this compound prepared and stored for experimental use?

Stock solutions (e.g., 100 µg/mL) are prepared in methanol and diluted to working concentrations (e.g., 40.0 ng/mL) using methanol:water (50:50, v/v). To ensure stability, stock solutions are stored at 5°C, while plasma samples containing the IS are kept at −70°C. Photodegradation is mitigated by conducting sample preparation under yellow light (570–580 nm) .

Q. What validation parameters are critical when using this compound in pharmacokinetic studies?

Key parameters include:

- Linearity : Calibration curves must demonstrate a correlation coefficient (R²) >0.99 across the dynamic range.

- Recovery : Consistency in extraction efficiency (e.g., 85–95% for lercanidipine and IS) assessed via spiked plasma samples .

- Matrix effects : Evaluated using post-column infusion and post-extraction spiking to ensure ion suppression/enhancement does not exceed 15% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in extraction recovery between this compound and its non-deuterated counterpart?

Discrepancies often arise from subtle differences in hydrophobicity or binding affinity due to deuterium substitution. To address this:

- Optimize solid-phase extraction (SPE) protocols (e.g., Phenomenex Strata-X cartridges) by adjusting solvent polarity.

- Validate recovery rates using isotopically labeled analogs under identical conditions to ensure <5% variability .

Q. What experimental strategies minimize photodegradation of this compound during long-term studies?

Beyond using yellow light, researchers should:

- Conduct stability tests under simulated experimental conditions (e.g., room temperature vs. 4°C).

- Add antioxidants (e.g., ascorbic acid) to plasma samples if degradation exceeds 10% over 24 hours .

Q. How can matrix effects in complex biological samples be systematically evaluated when employing this compound?

Three approaches are recommended:

- Post-column infusion : Introduce the IS post-extraction to isolate ionization effects.

- Slope comparison : Compare calibration curves in pure solvent vs. matrix to quantify suppression.

- Standard addition : Spike known concentrations into different matrices to assess variability .

Q. What methodological considerations ensure reproducibility in cross-laboratory studies using deuterated internal standards?

- Documentation : Provide detailed protocols for SPE, chromatography (e.g., UPLC BEH C18 column, isocratic elution), and mass spectrometry parameters (e.g., MRM transitions m/z 615.2→283.1 for IS) .

- Blinded QC samples : Include pre-validated quality control samples to benchmark inter-lab performance.

- Adherence to FINER criteria : Ensure feasibility, novelty, and ethical rigor in study design .

Q. Data Analysis & Interpretation

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

- Perform nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>99% deuterium incorporation).

- Pre-test each batch in pilot assays to verify retention time consistency and signal response .

Q. What statistical methods are appropriate for analyzing bioequivalence data involving this compound?

Use non-compartmental analysis (NCA) for pharmacokinetic parameters (AUC, Cmax). For bioequivalence, apply 90% confidence intervals for geometric mean ratios (test/reference), ensuring values fall within 80–125% as per FDA guidelines .

Q. How can researchers validate novel applications of this compound in transporter protein studies?

Properties

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-OWKBQAHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675988 | |

| Record name | 1-{(3,3-Diphenylpropyl)[(~2~H_3_)methyl]amino}-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189954-18-4 | |

| Record name | 1-{(3,3-Diphenylpropyl)[(~2~H_3_)methyl]amino}-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.